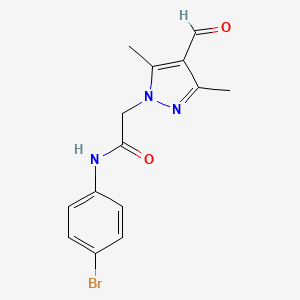

N-(4-bromophenyl)-2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Description

N-(4-bromophenyl)-2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring a 4-bromophenyl group linked via an acetamide bridge to a 3,5-dimethylpyrazole ring substituted with a formyl group at the 4-position . This compound is synthesized with high purity (≥95%) and is of interest in medicinal chemistry due to its structural motifs, which are often associated with biological activity, such as kinase inhibition or receptor modulation .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(4-formyl-3,5-dimethylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O2/c1-9-13(8-19)10(2)18(17-9)7-14(20)16-12-5-3-11(15)4-6-12/h3-6,8H,7H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWKMABRSFHJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)Br)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromophenyl acetamide with a suitable pyrazole derivative. The resulting compound has a molecular formula of CHBrNO and a molecular weight of approximately 340.24 g/mol. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the compound.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit potent antitumor properties. These compounds have been shown to inhibit key oncogenic pathways, particularly targeting BRAF(V600E), EGFR, and Aurora-A kinase. Studies have demonstrated that these derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Table 1: Summary of Antitumor Activities

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | BRAF(V600E) | 0.25 | Apoptosis induction |

| Other Pyrazole Derivatives | EGFR | 0.30 | Inhibition of signaling pathways |

Anti-inflammatory Activity

This compound also demonstrates significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. The compound's mechanism involves the suppression of NF-kB signaling pathways.

Case Study: Anti-inflammatory Effects

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked reduction in nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains. Results indicate that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Pseudomonas aeruginosa | 0.40 | 0.45 |

Comparison with Similar Compounds

Key Observations :

- Pyrazole vs. Pyridazinone: Replacement of the pyrazole with a pyridazinone ring (as in ) shifts activity toward FPR2 receptor agonism, highlighting the role of heterocycle choice in receptor selectivity.

- Substituent Flexibility: The 4-bromophenyl group is conserved in multiple analogues (e.g., ), but variations in the heterocyclic core (imidazole, pyridazinone) or additional substituents (e.g., 2-methylbenzyl in ) modulate lipophilicity and target engagement.

Table 2: Functional Comparison of Select Analogues

Key Observations :

- Receptor Specificity: The pyridazinone derivative demonstrates potent FPR2 agonism, whereas the imidazole-pyrazole hybrid exhibits antimicrobial effects, underscoring how structural modifications redirect biological function.

- Formyl Group Utility : The formyl group in the target compound may enable conjugation or further derivatization, a feature absent in analogues like .

Table 3: Physicochemical Properties

Key Observations :

- Synthetic Feasibility: High purity (≥95%) is achievable for both the target compound and triazinoindole derivatives , though yields vary (e.g., 70–75% for imidazole hybrids ).

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions. For example, the formyl group (CHO) in the pyrazole ring typically resonates at δ ~9.8–10.2 ppm, while aromatic protons from the 4-bromophenyl group appear as doublets (δ ~7.2–7.6 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) is widely used for structure refinement. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) stabilize the crystal lattice and can be analyzed using graph-set notation to understand supramolecular assembly .

How can researchers resolve contradictions in biological activity data across different assays?

Advanced

Contradictions often arise from assay-specific variables (e.g., solvent polarity, cell-line specificity). For example:

- Antimicrobial Activity : Pyrazole-acetamide hybrids show varied MIC values depending on substituents. If a compound underperforms in broth dilution assays but excels in agar diffusion, consider solubility limitations. Use HRMS and HPLC to verify compound integrity post-assay .

- DNA Interaction : Compounds with 4-bromophenyl groups may exhibit UV-dependent DNA cleavage. Confirm activity via gel electrophoresis under controlled irradiation (e.g., 254 nm UV light) and compare with positive controls like ethidium bromide .

What computational strategies are employed to model interactions between this compound and biological targets?

Q. Advanced

- Docking Studies : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., FPR2 receptors). The 4-formyl group may act as a hydrogen-bond acceptor, while the bromophenyl moiety contributes hydrophobic interactions .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Pay attention to conformational changes in the pyrazole ring, which can affect binding affinity .

How do structural modifications (e.g., substituent variation) influence pharmacological activity?

Q. Advanced

- Pyrazole Substitution : Replacing the 4-formyl group with a methyl or acetyl moiety reduces electrophilicity, potentially decreasing DNA-binding capacity but improving metabolic stability .

- Bromophenyl vs. Chlorophenyl : Bromine’s higher atomic polarizability enhances van der Waals interactions in hydrophobic pockets, as seen in analogues with improved antileishmanial activity .

What are the best practices for refining crystal structures of this compound when data quality is suboptimal?

Q. Advanced

- Twinned Data : Use SHELXL’s TWIN command to model twin domains. For low-resolution data (<1.0 Å), apply restraints to bond lengths and angles based on similar structures .

- Hydrogen Bonding : Analyze C–H⋯O/F interactions using Mercury software. Weak interactions (e.g., C–H⋯F) may stabilize specific conformations despite poor diffraction .

How can photophysical properties (e.g., fluorescence) be leveraged for mechanistic studies?

Advanced

The compound’s emission spectrum in DMSO (λem ~356 nm) suggests potential as a fluorescent probe. To study UV-induced DNA cleavage:

Irradiate the compound-DNA complex at 365 nm.

Monitor fluorescence quenching caused by DNA binding via Stern-Volmer analysis.

Correlate quenching efficiency with cleavage activity observed in gel assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.